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Introduction

Dabocemagene autoficel (also known as D-Fi or FCX-007) is an investigational autologous
cell-based gene therapy for the treatment of Recessive Dystrophic Epidermolysis Bullosa
(RDEB).[1][2][3] RDEB is a rare and severe genetic disorder caused by mutations in the
COL7AL gene, leading to a deficiency of functional type VIl collagen (COL7). This protein is
essential for anchoring the epidermis to the dermis. Its absence results in extreme skin fragility,
chronic blistering, and severe wounding.[1][3]

Dabocemagene autoficel consists of a patient's own dermal fibroblasts that have been
genetically modified ex vivo using a lentiviral vector to express functional COL7. These
modified cells are then administered directly into the patient's wounds via intradermal injection
to promote the formation of anchoring fibrils and facilitate wound healing.[2][3]

These application notes provide a comprehensive overview of the administration,
manufacturing, and quality control protocols for dabocemagene autoficel, based on available
clinical trial data and general best practices for cell and gene therapies.

Mechanism of Action

Dabocemagene autoficel is designed to address the underlying cause of RDEB by restoring
the production of functional COL7 protein at the site of wounds. The genetically modified
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fibroblasts, when injected into the papillary dermis, act as local "biofactories," producing and
secreting functional COL7. This newly synthesized COL7 assembles into anchoring fibrils,
which are critical for re-establishing the connection between the epidermis and the dermis,
thereby improving skin integrity and promoting the healing of chronic wounds.

Click to download full resolution via product page

Caption: Mechanism of action of dabocemagene autoficel.

Clinical Trial Data

Interim results from the Phase 1/2 clinical trial (NCT02810951) of dabocemagene autoficel
have demonstrated its potential efficacy and safety.

Efficacy Data

The primary efficacy endpoint in clinical trials is the degree of wound closure. The following
table summarizes the key efficacy findings from the Phase 1/2 trial.
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Percentage of
Percentage of Percentage of

Time Point Dosed Wounds Dosed Wounds
with >50% Healing with >75% Healing

Untreated Control
Wounds with >50%

Healing
4 Weeks 100% (7/7)[1] 14% (1/7)[1] Not Reported
12 Weeks 86% (6/7)[1] 17% (1/7)[1] Not Reported
25/32 Weeks 67% (2/3)[1] 0% (0/2)[1] Not Reported
52 Weeks 100% (1/1)[1] 0% (0/1)[1] Not Reported

Note: The number of evaluable wounds decreased over time as some wounds healed

completely.

In a broader assessment, 80% of treated chronic wounds demonstrated at least 90% wound
healing 12 weeks after the first injection, with none of the untreated wounds showing healing.

[3]

Safety Data

Dabocemagene autoficel has been reported to be well-tolerated. The most common adverse
events were temporary, mild to moderate injection site reactions, such as redness and
discoloration.[1][3] No serious adverse events related to the treatment have been reported.

Experimental Protocols
Manufacturing of Dabocemagene Autoficel

The manufacturing process for dabocemagene autoficel is a multi-step procedure that begins
with the collection of a patient's own skin cells and concludes with the formulation of the final

gene therapy product.
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Caption: Manufacturing workflow for dabocemagene autoficel.
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. Skin Biopsy and Fibroblast Isolation:
A small skin biopsy is taken from the patient under local anesthesia.

The biopsy is transported to a cGMP-compliant manufacturing facility in a sterile transport
medium.

The tissue is minced and digested with enzymes (e.g., collagenase) to release the dermal
fibroblasts.

The fibroblasts are isolated from other cell types by differential adhesion or cell sorting.
. Cell Culture and Expansion:

Isolated fibroblasts are cultured in a suitable medium (e.g., DMEM with fetal bovine serum
and growth factors) in a controlled environment (37°C, 5% CO2).

The cells are passaged as they reach confluence to expand the cell population.
. Lentiviral Transduction:

A self-inactivating lentiviral vector containing the human COL7A1 gene is used for
transduction.

The expanded fibroblasts are exposed to the lentiviral vector at a specific multiplicity of
infection (MOI) to ensure efficient gene transfer.

The transduction is typically carried out overnight in the presence of a transduction-
enhancing agent like polybrene.

. Post-Transduction Expansion and Harvesting:

After transduction, the genetically modified fibroblasts are further expanded to generate a
sufficient number of cells for a therapeutic dose.

The cells are harvested using a gentle enzymatic detachment method (e.g., trypsin-EDTA).

The harvested cells are washed and formulated in a cryopreservation medium.
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Quality Control

A comprehensive quality control (QC) program is essential to ensure the safety, purity, potency,

and identity of each batch of dabocemagene autoficel.

a. Key Quality Control Parameters:

Parameter Assay

Acceptance Criteria

PCR for COL7A1 gene, Flow
Identity cytometry for fibroblast
markers

Presence of COL7A1 gene,

Positive for fibroblast markers

Flow cytometry for other cell

Absence of contaminating

Purit
Y types, Mycoplasma testing cells, Negative for mycoplasma
o Trypan blue exclusion or o
Viability >70% viability
automated cell counter
ELISA or Western blot for COLY7 expression above a pre-
Potency ) ] ]
COLY protein expression defined threshold
N Compendial sterility testing _ _
Sterility No microbial growth
(e.g., USP <71>)
) Limulus Amebocyte Lysate
Endotoxin <5 EU/mL
(LAL) assay
Vector Copy Number gPCR 1-5 copies per cell

Replication Competent

o RCL assay
Lentivirus (RCL)

Negative

b. Release Testing:

Each batch of dabocemagene autoficel must meet all pre-defined release specifications before

it can be shipped to the clinical site for administration.

Administration Protocol
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The administration of dabocemagene autoficel is a minimally invasive procedure performed in
an outpatient setting.

a. Patient Preparation:

e The patient's target wounds are identified and assessed.

e The wounds are gently cleansed with a sterile saline solution.

o Local anesthetic may be applied to the injection sites to minimize discomfort.
b. Dosing and Administration:

o Dabocemagene autoficel is supplied as a frozen cell suspension. It should be thawed at the
bedside according to the manufacturer's instructions.

e The thawed cell suspension is drawn into a sterile syringe with a fine-gauge needle (e.g.,
30G).

e The cells are administered via a series of small intradermal injections into the papillary
dermis at the margins of the wound.

e The total dose and volume administered depend on the size and number of wounds being
treated. In clinical trials, up to three wound pairs were treated per patient.

c. Post-Administration Care:

e Anon-adherent dressing is applied to the treated wounds.

o Patients are monitored for any immediate adverse reactions.

» Standard wound care practices should be followed as directed by the physician.

e Asecond administration is typically performed 12 weeks after the initial treatment.
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Caption: Clinical administration workflow for dabocemagene autoficel.
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Conclusion

Dabocemagene autoficel represents a promising therapeutic approach for RDEB by
addressing the fundamental genetic defect. The administration of this autologous cell-based
gene therapy is a localized and generally well-tolerated procedure. The success of this therapy
relies on a robust and well-controlled manufacturing process and stringent quality control to
ensure the delivery of a safe and potent product to patients. Further clinical development and
long-term follow-up are ongoing to fully establish the durability and safety profile of
dabocemagene autoficel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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